(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The piperidine is added to the 2-chloro-6-(trifluoromethyl)pyridine under an inert atmosphere, and the mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Purification: Employing purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and conditions may involve solvents like DMF or THF, and bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials.
Biological Studies: It is employed in biological research to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid: This compound shares the pyridine ring with chloro and trifluoromethyl substitutions but differs in the functional group attached to the pyridine ring.
®-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone: This compound has a similar core structure but includes additional substitutions and a different functional group.
Uniqueness
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H12ClF3N2O |
---|---|
Molecular Weight |
292.68 g/mol |
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H12ClF3N2O/c13-10-8(4-5-9(17-10)12(14,15)16)11(19)18-6-2-1-3-7-18/h4-5H,1-3,6-7H2 |
InChI Key |
XIHPOXLGKSGGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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